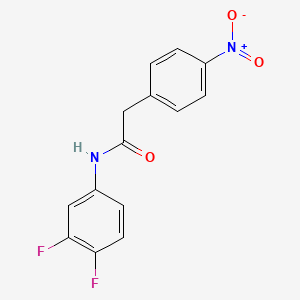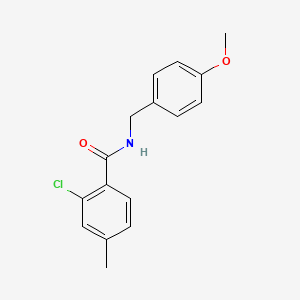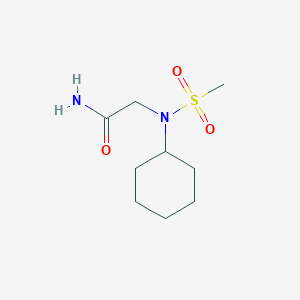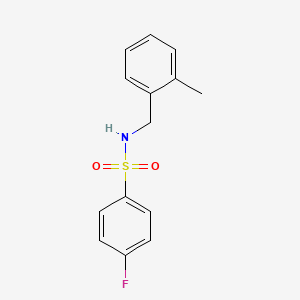![molecular formula C22H16N4OS B5771429 2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide](/img/structure/B5771429.png)
2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide, also known as CPTH2, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases. It is a synthetic compound that has been synthesized using a variety of methods and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide is not fully understood. However, it has been found to inhibit the activity of HDACs and CK2, which are enzymes that play a key role in the regulation of gene expression and various cellular processes.
Biochemical and Physiological Effects:
2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit the activity of target enzymes. It has also been found to have low toxicity in preclinical studies.
However, there are also some limitations for lab experiments with 2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide. It has been found to have poor solubility in water, which can limit its use in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify its target proteins. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further preclinical studies are needed to evaluate its safety and efficacy in animal models of various diseases. Finally, clinical trials are needed to evaluate its potential therapeutic applications in humans.
Conclusion:
In conclusion, 2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide is a synthetic compound that has shown promising results in preclinical studies as an inhibitor of various enzymes and signaling pathways. It has potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in animal models and humans.
Métodos De Síntesis
2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide is a synthetic compound that has been synthesized using a variety of methods. One of the most commonly used methods for its synthesis is the reaction of 2-aminopyridine with 2-chloro-N-(2-phenylthiocarbamoyl)benzamide in the presence of potassium carbonate. This reaction produces 2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide as the final product.
Aplicaciones Científicas De Investigación
2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide has been found to have potential therapeutic applications in various diseases. It has shown promising results in preclinical studies as an inhibitor of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory diseases.
2-phenyl-N-[(2-pyridinylamino)carbonothioyl]-4-quinolinecarboxamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have potential therapeutic applications in cancer, inflammatory diseases, and viral infections.
Propiedades
IUPAC Name |
2-phenyl-N-(pyridin-2-ylcarbamothioyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS/c27-21(26-22(28)25-20-12-6-7-13-23-20)17-14-19(15-8-2-1-3-9-15)24-18-11-5-4-10-16(17)18/h1-14H,(H2,23,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNJRJUPAFZLNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(dicyanomethylene)hydrazino]-2-hydroxybenzoic acid](/img/structure/B5771347.png)
![N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5771351.png)






![N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5771405.png)
![4-[(3-hydroxypropyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5771413.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5771419.png)

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)